8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid
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Overview
Description
8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique fused ring structure, which includes a furan ring and an indazole moiety. The presence of these rings imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a suitable furan derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indazole or furan rings are replaced by other substituents under appropriate conditions.
Condensation: It can also undergo condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Mechanism of Action
The mechanism of action of 8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and exhibit similar biological activities, but the presence of the furan ring in this compound imparts unique properties.
Furan derivatives: Compounds with a furan ring may have similar chemical reactivity, but the addition of the indazole moiety in this compound enhances its biological activity.
Other heterocyclic compounds: The unique combination of furan and indazole rings distinguishes this compound from other heterocycles, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-8-7(16-10(5)11(14)15)3-2-6-4-12-13-9(6)8/h4H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
TVCMHPCJXKVSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3=C(CC2)C=NN3)C(=O)O |
Origin of Product |
United States |
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